

In-Depth Technical Guide to Anti-inflammatory Agent 49 (Compound SC9)

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Compound of Interest		
Compound Name:	Anti-inflammatory agent 49	
Cat. No.:	B12396819	Get Quote

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Abstract

Anti-inflammatory agent 49, also known to researchers as compound SC9, is a potent and selective small molecule inhibitor of the dynamin-related protein 1 (Drp1) and mitochondrial fission protein 1 (Fis1) interaction. By targeting this specific protein-protein interaction, SC9 has demonstrated significant therapeutic potential in preclinical models of inflammation and diseases associated with mitochondrial dysfunction. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, mechanism of action, and detailed experimental protocols for the evaluation of Anti-inflammatory agent 49.

Chemical Structure and Properties

Anti-inflammatory agent 49 is a complex heterocyclic molecule. Its systematic IUPAC name is N-[6-Amino-1,2,3,4-tetrahydro-2,4-dioxo-1-(phenylmethyl)-5-pyrimidinyl]-2-[(5,7-dimethyl[1] [2][3]triazolo[1,5-a]pyrimidin-2-yl)thio]-N-methylacetamide.

Chemical Structure:



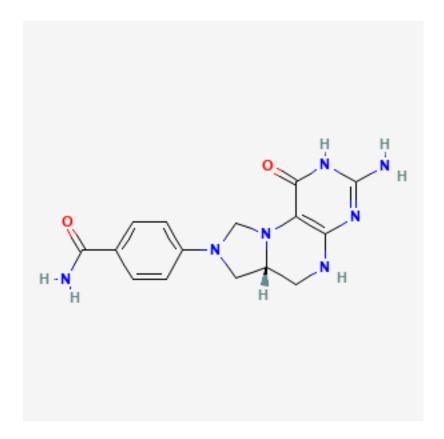


Figure 1. 2D Chemical Structure of Anti-inflammatory agent 49 (Compound SC9).

Table 1: Physicochemical and Identification Properties of Anti-inflammatory Agent 49

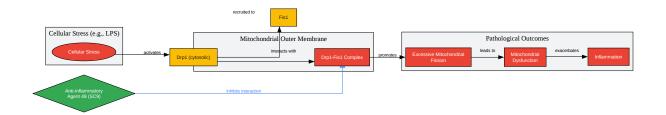


Property	Value	
Molecular Formula	C21H22N8O3S	
Molecular Weight	466.52 g/mol [4]	
CAS Number	851471-44-8[4]	
Appearance	White to beige powder	
Solubility	DMSO: 80 mg/mL (171.48 mM) (Sonication recommended); 10% DMSO + 40% PEG300 + 5% Tween 80 + 45% Saline: 3.3 mg/mL (7.07 mM) (Sonication recommended)[1]	
SMILES	CC1=NC2=NC(SCC(N(C)C(C3=C(N)N(CC4=C C=CC=C4)C(=O)NC3=O)=O)N=N2C=C1C	
Storage	Store at -20°C for up to 1 month, or at -80°C for up to 6 months.[2]	

Mechanism of Action: Inhibition of the Drp1-Fis1 Signaling Pathway

Anti-inflammatory agent 49 exerts its therapeutic effects by selectively inhibiting the interaction between Drp1 and Fis1.[2] Under conditions of cellular stress, the GTPase Drp1 is recruited to the outer mitochondrial membrane where it interacts with adaptor proteins, including Fis1, leading to mitochondrial fission. Excessive mitochondrial fission is implicated in the pathology of various inflammatory diseases. SC9 acts as a contact inhibitor of the Drp1-Fis1 complex, thereby preventing their interaction.[5] This inhibition of pathological mitochondrial fission leads to a reduction in mitochondrial dysfunction. Furthermore, Anti-inflammatory agent 49 has been shown to inhibit the GTPase activity of Drp1 with an IC50 value of 270 nM.[2][4]





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Mechanism of action of Anti-inflammatory agent 49.

Experimental Protocols Synthesis of Anti-inflammatory Agent 49 (Compound SC9)

While a detailed, step-by-step synthesis protocol for **Anti-inflammatory agent 49** is not publicly available as it is a custom-made product, the synthesis would likely involve a multi-step reaction sequence based on the chemical structure. The general approach would involve the synthesis of the two main heterocyclic moieties, the pyrimidine derivative and the triazolopyrimidine derivative, followed by their coupling via a thioether linkage. A plausible synthetic route could be the reaction of a suitably substituted aminotriazole with a 1,3-dicarbonyl compound to form the triazolopyrimidine core. The pyrimidine portion could be synthesized and subsequently functionalized with a leaving group to allow for the thioether bond formation.

In Vitro Evaluation of Biological Activity

The rat cardiomyoblast cell line, H9c2, is a suitable model for studying the effects of **Anti- inflammatory agent 49** on mitochondrial dysfunction.



- Cell Culture: H9c2 cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin. Cells are maintained in a humidified incubator at 37°C with 5% CO2.
- Treatment: To induce mitochondrial dysfunction, H9c2 cells can be treated with lipopolysaccharide (LPS). A typical experiment involves treating the cells with 2 μM of Antiinflammatory agent 49 for 16 hours in the presence of LPS.

The inhibitory effect of **Anti-inflammatory agent 49** on the GTPase activity of Drp1 can be determined using a malachite green-based colorimetric assay, which measures the amount of inorganic phosphate (Pi) released from GTP hydrolysis.

· Reagents:

- Recombinant human Drp1 protein
- GTP solution
- Assay buffer (e.g., 20 mM HEPES, 150 mM KCl, 1 mM MgCl2, pH 7.4)
- Malachite Green reagent

Procedure:

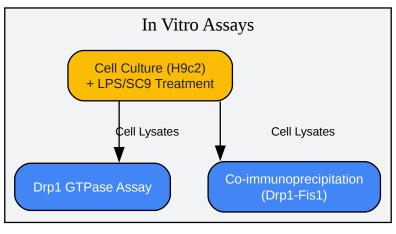
- Pre-incubate recombinant Drp1 (e.g., 100 nM) with varying concentrations of Antiinflammatory agent 49 in the assay buffer in a 96-well plate for 15 minutes at room temperature.
- Initiate the reaction by adding GTP to a final concentration of 1 mM.
- Incubate the plate at 37°C for a defined period (e.g., 60 minutes).
- Stop the reaction and measure the released phosphate by adding the Malachite Green reagent.
- Measure the absorbance at approximately 620 nm using a microplate reader.
- The IC50 value is calculated from the dose-response curve.

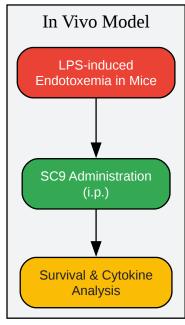


This assay is used to confirm that **Anti-inflammatory agent 49** inhibits the physical interaction between Drp1 and Fis1 in a cellular context.

Procedure:

- Treat cells (e.g., H9c2) with LPS and/or Anti-inflammatory agent 49 as described above.
- Lyse the cells in a suitable immunoprecipitation buffer containing protease inhibitors.
- Pre-clear the cell lysates with protein A/G beads.
- Incubate the pre-cleared lysates with an anti-Drp1 or anti-Fis1 antibody overnight at 4°C.
- Add protein A/G beads to pull down the antibody-protein complexes.
- Wash the beads several times with the lysis buffer.
- Elute the protein complexes from the beads.
- Analyze the eluted proteins by SDS-PAGE and Western blotting using antibodies against Drp1 and Fis1. A reduction in the co-precipitated protein in the SC9-treated samples indicates inhibition of the interaction.







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Workflow for evaluating Anti-inflammatory agent 49.

In Vivo Evaluation of Efficacy

This model is used to assess the in vivo anti-inflammatory efficacy of **Anti-inflammatory agent 49**.

- Animals: BALB/c mice are commonly used.
- Procedure:
 - o Administer Anti-inflammatory agent 49 (e.g., 10 mg/kg) via intraperitoneal (i.p.) injection.
 - After a defined pre-treatment time (e.g., 1 hour), induce endotoxemia by i.p. injection of a lethal dose of LPS.
 - A second dose of SC9 may be administered at a later time point (e.g., 4 hours post-LPS).
 - Monitor the survival of the mice over a period of 72-96 hours.
 - In separate cohorts, blood and tissues can be collected at various time points to measure pro-inflammatory cytokine levels (e.g., TNF-α, IL-6) using ELISA.

Conclusion

Anti-inflammatory agent 49 (Compound SC9) represents a promising therapeutic candidate for the treatment of inflammatory conditions and diseases driven by mitochondrial dysfunction. Its well-defined mechanism of action, targeting the Drp1-Fis1 interaction, offers a selective approach to mitigating pathological mitochondrial fission. The experimental protocols outlined in this guide provide a framework for the further investigation and development of this and similar compounds.

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